molecular formula C9H9N3 B1499665 Quinoxalin-5-ylmethanamine CAS No. 933694-47-4

Quinoxalin-5-ylmethanamine

Cat. No.: B1499665
CAS No.: 933694-47-4
M. Wt: 159.19 g/mol
InChI Key: MLQDMSPYHFEESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxalin-5-ylmethanamine (CAS 933694-47-4) is a high-purity chemical building block featuring an amine functional group attached to a quinoxaline heterocycle, offering researchers a versatile scaffold for medicinal chemistry and drug discovery . The compound has a molecular formula of C 9 H 9 N 3 and a molecular weight of 159.19 g/mol . It is characterized by a predicted boiling point of 319.1±27.0 °C and a density of 1.224±0.06 g/cm3 . For optimal stability, it is recommended to store this orange to reddish-brown solid under inert gas (nitrogen or argon) at 2–8 °C . As part of the quinoxaline family, this amine derivative is of significant interest due to the wide-ranging pharmacological activities exhibited by its structural analogs. Quinoxaline cores are frequently investigated for developing novel therapeutic agents with antimicrobial , antifungal , anticancer , anti-inflammatory , and antiviral properties. The structure-activity relationship (SAR) of quinoxalines is a rich field of study, and the primary amine group in this compound provides a reactive handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for biological screening . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQDMSPYHFEESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669240
Record name 1-(Quinoxalin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933694-47-4
Record name 1-(Quinoxalin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological and Pharmacological Profiling of Quinoxalin 5 Ylmethanamine and Quinoxaline Derivatives

Anticancer and Antitumor Efficacy Studies

Quinoxaline (B1680401) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a wide range of activities against various cancer cell lines. nih.govnih.govmdpi.com The core quinoxaline structure serves as a versatile scaffold for the development of novel chemotherapeutic agents. nih.gov

In Vitro Cell Proliferation and Cytotoxicity Assays

Numerous studies have demonstrated the potent in vitro antiproliferative and cytotoxic effects of various quinoxaline derivatives against a panel of human cancer cell lines. For instance, a series of novel quinoxaline derivatives were evaluated for their in vitro antitumor activity across nine different types of human cancers, with some compounds showing inhibitory effects at micromolar and even nanomolar concentrations. nih.gov

One study reported the synthesis of quinoxaline-bisarylurea derivatives that exhibited antitumor activity. nih.gov Another study detailed the evaluation of newly synthesized quinoxaline derivatives against human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines, with several compounds showing promising activity. nih.gov For example, certain 1,3-diphenylurea-quinoxaline compounds displayed significant in vitro cytotoxic activity against a range of cancer cell lines including MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, and T-24. mdpi.com

A separate study on aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX, found that they reduced the viability of HT-29 colon cancer cells in a concentration-dependent manner. scielo.br Similarly, novel quinoxaline-arylfuran derivatives were synthesized and evaluated for their antiproliferative activities, with one compound, QW12, showing a potent effect against HeLa cells. mdpi.com

Interactive Table: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Compound 14 MCF-7 Not specified mdpi.com
Compound 19 MGC-803 9 mdpi.com
Compound 19 HeLa 12.3 mdpi.com
Compound 19 NCI-H460 13.3 mdpi.com
Compound 20 T-24 8.9 mdpi.com
Compound 4b A549 11.98 rsc.org
Compound 4m A549 9.32 rsc.org
QW12 HeLa 10.58 mdpi.com
N-allyl quinoxaline (8) A549 0.86 nih.gov

| N-allyl quinoxaline (8) | MCF-7 | 1.06 | nih.gov |

Investigation of Apoptotic Induction Mechanisms

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger both early and late-stage apoptosis in cancer cells. nih.gov

For example, a specific quinoxaline-based derivative was found to induce apoptosis in PC-3 prostate cancer cells. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Another study demonstrated that a novel quinoxaline-containing peptide, RZ2, induces apoptosis in cancer cells by modulating autophagy. nih.govrsc.org This compound was found to block autophagy at the lysosomal level, leading to metabolic stress and subsequent activation of the mitochondrial pathway of apoptosis. nih.gov

Furthermore, the derivative QW12 was shown to induce apoptosis in HeLa cells, as confirmed by Hoechst-33342 staining which revealed characteristic apoptotic nuclear morphology. mdpi.com Western blot analysis indicated that this compound affected the levels of Bcl-2 and Bax, key regulators of the apoptotic process. mdpi.com Similarly, another quinoxaline derivative, compound 14, was shown to induce apoptosis in MCF-7 cells through both programmed cell death and necrotic pathways. nih.gov

Targeting Key Oncogenic Pathways (e.g., VEGFR-2, PARP-1, STAT3/STAT5)

Quinoxaline derivatives have been identified as inhibitors of several key signaling pathways that are crucial for cancer cell survival and proliferation. These include pathways mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Poly (ADP-ribose) polymerase-1 (PARP-1), and Signal Transducer and Activator of Transcription 3 and 5 (STAT3/STAT5).

Several quinoxaline-based scaffolds have been designed and evaluated for their inhibitory activity against VEGFR-2, a key mediator of angiogenesis. nih.govnih.gov One study reported that an N-allyl quinoxaline derivative exhibited potent inhibition of both EGFR and VEGFR2. nih.gov

Inhibition of the STAT3 pathway is another mechanism of action for some quinoxaline derivatives. The compound QW12 was found to inhibit the phosphorylation of STAT3 at Y705 in a dose-dependent manner, and molecular docking studies suggested that it binds to the SH2 domain of the STAT3 protein. mdpi.com Additionally, research has shown a link between PARP-1 and STAT5, where PARP-1 can PARylate and stabilize STAT5, promoting its oncogenic functions. nih.gov This suggests that targeting PARP-1 could indirectly affect STAT5-activated cancers. nih.gov

Antimicrobial Activity Spectrum

The quinoxaline scaffold is also a key component in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity against various bacterial and fungal strains. rsc.orgnih.govpharmaceuticaljournal.netresearchgate.net

Antibacterial Potency against Gram-Positive and Gram-Negative Strains

Quinoxaline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govrsc.org For instance, a series of quinoxaline-5-carboxamide derivatives were synthesized and screened against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net Compounds with fluoro-substituted phenyl groups, as well as those with cyclic and aliphatic chains, exhibited excellent antibacterial activity. researchgate.net

Another study reported the synthesis of novel C-2 amine-substituted quinoxaline analogues, with some compounds displaying good to moderate antibacterial activity against S. aureus, Bacillus subtilis, methicillin-resistant S. aureus (MRSA), and E. coli. nih.gov One of the most potent compounds was found to exert its effect by compromising the structural integrity of the bacterial cell membrane. rsc.org

Interactive Table: Antibacterial Activity of Selected Quinoxaline Derivatives (MIC in µg/mL)

Compound/Derivative S. aureus B. subtilis MRSA E. coli Reference

| Compound 5m-5p | 4-16 | 8-32 | 8-32 | 4-32 | nih.gov |

Antifungal Properties against Diverse Fungal Species

In addition to their antibacterial effects, quinoxaline derivatives have also been explored for their antifungal properties against a range of fungal species. nih.govmdpi.commdpi.comresearchgate.netmdpi.com A study on novel quinoxaline derivatives showed their potential as agricultural fungicides, with some compounds exhibiting significant activity against plant pathogenic fungi such as Rhizoctonia solani. rsc.orgnih.gov

Another series of synthesized quinoxalinone derivatives were screened for their antimicrobial properties and showed varied antifungal activities against Aspergillus ochraceus Wilhelm and Penicillium chrysogenum Thom. mdpi.com Furthermore, a study focused on novel quinoxaline-2-oxyacetate hydrazide derivatives demonstrated remarkable inhibitory activities against several plant pathogenic fungi, including Botrytis cinerea, Altemaria solani, and Gibberella zeae. mdpi.com

Antitubercular Activity Research

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in the search for novel antitubercular agents. Research has demonstrated their potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

A series of novel quinoxaline-alkynyl derivatives were synthesized and evaluated for their activity against the Mtb H37Rv strain. nih.gov Among nineteen compounds developed, seven showed a minimum inhibitory concentration (MIC90) of less than 10 µM. nih.gov Notably, compounds featuring a nitro group at the 6-position of the quinoxaline ring generally exhibited higher activity and a better safety profile compared to unsubstituted or 6-chloro derivatives. nih.gov

Furthermore, quinoxaline 1,4-di-N-oxide derivatives have been a particular focus of antitubercular research. nih.govrsc.org Studies on esters of quinoxaline-7-carboxylate 1,4-di-N-oxide revealed significant antimycobacterial properties. rsc.org In one study, seventeen out of twenty-eight derivatives showed lower MIC values than the first-line antitubercular drug, isoniazid. rsc.org Similarly, another investigation into esters of quinoxaline 1,4-di-N-oxide found eight compounds with activity comparable to isoniazid (MIC = 0.12 µg/mL), which were also effective against non-replicating cells and monoresistant Mtb strains. mdpi.com The mechanism of action for some quinoxaline 1,4-di-N-oxide derivatives has been linked to the inhibition of M. tuberculosis DNA gyrase. nih.gov

Compound ClassTargetKey Findings
Quinoxaline-alkynyl derivativesM. tuberculosis H37Rv7 compounds showed MIC90 < 10 µM. 6-nitro substitution enhanced activity. nih.gov
Esters of quinoxaline-7-carboxylate 1,4-di-N-oxideReplicating and non-replicating M. tuberculosis H37Rv17 of 28 derivatives had lower MIC values than isoniazid. Compounds T-148, T-149, T-163, and T-164 were most active (MIC ~0.53-0.57 µM). rsc.org
Esters of quinoxaline 1,4-di-N-oxideM. tuberculosis H37Rv, non-replicating cells, monoresistant strains8 compounds showed activity similar to isoniazid (MIC ≤ 0.15 µg/mL). mdpi.com Compound T-015 showed a MIC of 0.50 µg/mL. nih.gov

Antiviral Therapeutic Potentials

The quinoxaline scaffold is a key component in numerous biologically active compounds, and its derivatives have been extensively investigated for their antiviral properties against a range of respiratory pathogens. nih.govnih.govrsc.org

Influenza Virus Inhibition and NS1 Protein Targeting

A primary target for developing new anti-influenza therapeutics is the non-structural protein 1 (NS1) of the influenza A virus, a highly conserved protein crucial for virus replication. nih.govmdpi.com The N-terminal domain of the NS1A protein contains a double-stranded RNA (dsRNA) binding domain. nih.gov Small molecules that can block this dsRNA binding can effectively inactivate the NS1 protein. nih.gov

Researchers have designed and synthesized libraries of quinoxaline derivatives to target the NS1A protein. nih.gov In vitro fluorescence polarization assays demonstrated that these compounds can disrupt the interaction between dsRNA and the NS1A protein to varying degrees. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that modifications at the 2, 3, and 6 positions on the quinoxaline ring influenced the inhibitory activity. nih.govnih.gov Two of the most active compounds identified had IC50 values in the low micromolar range and one was shown to inhibit the growth of the influenza A/Udorn/72 virus. nih.govnih.gov

Compound DerivativeTarget ProteinAssayFinding
Substituted QuinoxalineInfluenza A NS1A ProteinFluorescence PolarizationDisrupted the dsRNA-NS1A interaction. nih.gov
Compound 44 (a quinoxaline derivative)Influenza A NS1A ProteinVirus Growth AssayInhibited influenza A/Udorn/72 virus growth. nih.gov
Bis-2-furyl-modified quinoxaline analogsInfluenza A NS1A ProteindsRNA Intercalation AssayEffectively suppressed influenza A virus proliferation by engaging the dsRNA binding domain. rsc.org

SARS-CoV-2 Main Protease and N Protein Interaction Studies

Following the COVID-19 pandemic, significant research efforts have focused on identifying inhibitors for key SARS-CoV-2 proteins. Quinoxaline derivatives have been investigated as potential inhibitors of the main protease (Mpro or 3CLpro) and the nucleocapsid (N) protein.

Mpro is a cysteine protease essential for viral replication, making it a prime target for therapeutic intervention. nih.govmdpi.com Computational docking studies have shown that certain quinoxaline derivatives can bind with high affinity to the Mpro active site, suggesting they could suppress the protease's function and reduce viral propagation. nih.gov For instance, novel quinoxalino[2,1-b]quinazolin-12-one derivatives were synthesized and evaluated in silico, demonstrating stable binding interactions, primarily through hydrogen bonding and hydrophobic interactions, at the enzyme's active site. nih.gov

The SARS-CoV-2 N-protein is another crucial target. Its N-terminal RNA-binding domain (NTD) is involved in viral RNA packaging. Studies have explored how quinoxaline derivatives interact with this domain. The quinoxaline backbone has been shown to facilitate interactions like π–π stacking and hydrophobic contacts within the active site. nih.gov

Quinoxaline Derivative ClassViral TargetKey Interaction Findings
General Quinoxaline DerivativesSARS-CoV-2 Main Protease (Mpro)High binding affinity in computational docking studies, suggesting suppression of protease function. nih.gov
Quinoxalino[2,1-b]quinazolin-12-onesSARS-CoV-2 Main Protease (Mpro)Stable binding at the active site via hydrogen bonding and hydrophobic interactions. nih.gov
General Quinoxaline DerivativesSARS-CoV-2 N-protein (NTD)The quinoxaline backbone facilitates π–π stacking and hydrophobic interactions. nih.gov

Broad-Spectrum Antiviral Mechanisms

The therapeutic potential of quinoxaline derivatives extends beyond specific viruses, with studies indicating broad-spectrum activity. rsc.orgnih.govnih.govresearchgate.net These compounds have been investigated for activity against various virus families, including Picornaviridae (e.g., coxsackievirus), Flaviviridae (e.g., Hepatitis C virus), and Rhabdoviridae (e.g., Vesicular stomatis virus). nih.gov The diverse biological activities of quinoxalines suggest they may act on multiple molecular targets, a promising feature for developing broad-spectrum antiviral drugs. nih.govresearchgate.net This versatility makes the quinoxaline scaffold a privileged structure in medicinal chemistry for the development of new therapies against existing and emerging viral threats. mdpi.com

Anti-inflammatory and Analgesic Investigations

Quinoxaline derivatives have attracted considerable attention for their anti-inflammatory and analgesic properties. researchgate.netnih.gov Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade. nih.gov

In Vitro Anti-inflammatory Mechanistic Studies (e.g., LOX Inhibition)

One of the mechanisms underlying the anti-inflammatory effects of quinoxaline derivatives is the inhibition of lipoxygenases (LOX). These enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

A study reporting the synthesis of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives found that the tested compounds exhibited promising in vitro inhibition of soybean lipoxygenase (LOX). nih.gov Two of the most effective LOX inhibitors from this study were further evaluated in in vivo anti-inflammatory models. nih.gov One of these compounds demonstrated a significant in vivo anti-inflammatory effect (41% inhibition), which was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) (47% inhibition). nih.gov Other studies have also identified various quinoxaline derivatives with significant analgesic activity in animal models. researchgate.net

Compound TypeTargetActivity
Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivativesSoybean Lipoxygenase (LOX)Promising in vitro inhibition. nih.gov
Compound 7b (a quinoxaline derivative)Carrageenan-induced edema model (in vivo)Showed 41% inhibition of inflammation, comparable to indomethacin (47%). nih.gov
Various substituted quinoxalinesAcetic acid-induced writhing in miceSeveral compounds showed significant analgesic activity with percentage protection up to 68.79%. researchgate.net

In Vivo Models for Anti-inflammatory Assessment

The anti-inflammatory potential of quinoxaline derivatives has been substantiated through various in vivo animal models. A commonly employed method is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of the test compound is determined by measuring the reduction in paw volume compared to a control group.

Several studies have demonstrated the significant anti-inflammatory effects of newly synthesized quinoxaline derivatives using this model. For instance, certain quinoxaline-1,4-di-N-oxide derivatives have been evaluated for their in vivo anti-inflammatory activity. unav.edunih.gov One particular compound, 7b, exhibited a notable anti-inflammatory effect, reducing edema by 41%, which was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin, which showed a 47% reduction. unav.edunih.gov Similarly, other synthesized quinoxalines, such as compounds 3, 11, 14d, and 17e, demonstrated significant reductions in edema, with compound 3 showing a 53.91% reduction, comparable to the 49.00% reduction by indomethacin. researchgate.net

Another model used to evaluate topical anti-inflammatory action is the croton oil-induced ear edema in mice. ijpras.com In this assay, croton oil, a potent inflammatory agent, is applied to the mouse's ear, and the resulting swelling is measured. Quinoxaline sulfonamide derivatives have been tested for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model, with some compounds showing a percentage inhibition of edema. mdpi.com The anti-inflammatory activity of quinoxaline derivatives DEQX and OAQX was demonstrated through the mouse carrageenan peritonitis model, where they were found to act on leukocyte migration and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

These in vivo studies provide crucial evidence for the anti-inflammatory properties of the quinoxaline scaffold and highlight its potential for the development of new anti-inflammatory agents.

Anti-diabetic and Anti-hyperglycemic Activity Assessment

Quinoxaline and its derivatives have emerged as a promising class of compounds in the search for novel anti-diabetic agents. frontiersin.orgnih.govresearchgate.net Their therapeutic potential is being explored through various mechanisms, including the inhibition of key carbohydrate-hydrolyzing enzymes.

Inhibition of α-Amylase and α-Glucosidase Enzymes

A primary strategy in managing postprandial hyperglycemia (a sharp increase in blood glucose after a meal) is to retard the absorption of glucose by inhibiting the enzymes responsible for breaking down carbohydrates in the digestive tract. Two such crucial enzymes are α-amylase and α-glucosidase. frontiersin.org α-Amylase is involved in the breakdown of starch into smaller oligosaccharides, which are then further hydrolyzed into glucose by α-glucosidase before being absorbed into the bloodstream.

Numerous studies have demonstrated the potential of quinoxaline derivatives to inhibit these enzymes. A series of 1,2,4-triazolo[4,3-a]quinoxalines were evaluated for their antidiabetic activities by targeting α-amylase and α-glucosidase. researchgate.net These compounds displayed moderate to good inhibitory activity, with percentage inhibitions ranging from 21.85% to 64.70% for α-amylase and 23.93% to 75.36% for α-glucosidase. researchgate.net Notably, the N-allyl- nih.govnih.govadvion.comtriazolo[4,3-a]quinoxalin-1-amine derivative (10a) showed the most significant inhibition, with 64.70% against α-amylase and 75.36% against α-glucosidase, which was comparable to the standard drug acarbose. researchgate.net This promising derivative also exhibited impressive IC50 values of 6.89 ± 0.09 µM against α-amylase and 3.46 ± 0.06 µM against α-glucosidase. researchgate.net

In another study, a variety of 2-aryl quinoxaline derivatives were synthesized and evaluated for their inhibitory potential against these enzymes. nih.gov The synthetic derivatives showed enhanced inhibitory potential, with one compound (14) being particularly potent, exhibiting IC50 values of 294.35 nM against α-amylase and 198.21 nM against α-glucosidase, surpassing the efficacy of standard inhibitors. nih.gov Furthermore, new phenylisoxazole quinoxalin-2-amine hybrids have also been synthesized and shown to be potent inhibitors of α-amylase, with IC50 values in the micromolar range, some even surpassing the standard inhibitor acarbose. researchgate.net

The following table summarizes the inhibitory activities of selected quinoxaline derivatives against α-amylase and α-glucosidase from a representative study.

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
10a 64.70 ± 0.0275.36 ± 0.01
Acarbose (Standard) 67.33 ± 0.0157.79 ± 0.01

Data sourced from a study on 1,2,4-triazolo[4,3-a]quinoxaline derivatives. researchgate.net

These findings underscore the potential of the quinoxaline scaffold in the design of novel and effective inhibitors of α-amylase and α-glucosidase for the management of type 2 diabetes.

Exploration of Other Pharmacological Applications

The versatile chemical structure of the quinoxaline nucleus has led to its investigation in a wide array of pharmacological areas beyond anti-inflammatory and anti-diabetic applications.

Anticonvulsant Properties and AMPA Receptor Modulation

Quinoxaline derivatives have been extensively studied for their potential as anticonvulsant agents. researchgate.netresearchgate.net One of the key mechanisms through which they are thought to exert their anticonvulsant effects is by modulating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system. nih.govresearchgate.net

Several novel sets of quinoxaline derivatives have been designed and synthesized based on the structural specifications of effective AMPA antagonists. nih.gov The anticonvulsant activity of these compounds is often evaluated in vivo using models such as the pentylenetetrazole (PTZ)-induced seizure model. In these studies, some synthesized quinoxaline derivatives have shown promising activities with significant ED50 values. nih.gov For instance, certain quinoxalin-2-one derivatives have demonstrated notable anticonvulsant activity in the PTZ-induced convulsions model in mice, with some compounds showing efficacy comparable or even superior to standard drugs like phenobarbitone sodium. researchgate.netacademicjournals.org

Molecular docking studies have further supported the hypothesis that these derivatives bind to the AMPA receptor, thereby rationalizing their observed anticonvulsant activity. researchgate.netnih.gov The correlation between the calculated binding free energy of these compounds to the AMPA receptor and their in vivo anticonvulsant efficacy suggests that AMPA receptor antagonism is a likely mechanism of action. researchgate.net

The following table presents the anticonvulsant activity of selected quinoxaline derivatives in the pentylenetetrazole-induced seizure model.

CompoundED50 (mg/kg)
24 37.50
28 23.02
32 29.16
33 23.86

Data from a study on quinoxaline derivatives as AMPA inhibitors. nih.gov

Anti-HIV Research

The quinoxaline scaffold has been identified as a valuable core moiety in the design of novel agents to combat the human immunodeficiency virus (HIV). nih.gov Quinoxaline derivatives have shown potential in inhibiting key viral enzymes essential for HIV replication, including reverse transcriptase and integrase. nih.govnih.govconicet.gov.ar

Researchers have employed structure-based drug design approaches, including pharmacophore modeling, virtual screening, and molecular docking, to design and synthesize quinoxaline derivatives with anti-HIV activity. nih.govadvion.comresearchgate.net In one study, a series of 50 quinoxaline derivatives were designed, and the top candidates were synthesized and evaluated for their anti-HIV activity against the IIIB strain of HIV-1. Two of the synthesized compounds, 7d and 7e, showed promising results, indicating their potential for further development as anti-HIV agents. nih.gov

Another research effort focused on developing quinoxaline derivatives that target the HIV reverse transcriptase enzyme. nih.govconicet.gov.ar A virtual chemical library of quinoxaline derivatives was created and screened, leading to the synthesis of 25 compounds. nih.gov Subsequent biological evaluation identified two selective and potent quinoxaline reverse transcriptase inhibitors with a high selectivity index. nih.gov The compound S-2720, a quinoxaline derivative, was found to be a very potent inhibitor of HIV-1 reverse transcriptase activity and viral replication in tissue culture. asm.org

Antithrombotic Activity

Preliminary research has indicated that quinoxaline derivatives may possess antithrombotic properties, making them potential candidates for the prevention and treatment of thrombosis. mdpi.com Venous thromboembolism is a significant health concern, and there is a continuous need for new and effective therapeutic agents. While the investigation into the antithrombotic activity of quinoxalines is not as extensive as in other pharmacological areas, some studies have explored their potential. For instance, certain 5-oxoproline derivatives, which can be conceptually related to quinoxaline structures in the context of heterocyclic compounds, have been synthesized and shown to slow down thrombus formation in both arterial and venous thrombosis models without adversely affecting plasma hemostasis parameters. nih.gov Further research is warranted to fully elucidate the antithrombotic potential of quinoxaline-based compounds.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved cascade of proteins that plays a pivotal role in embryonic development and the maintenance of adult tissue homeostasis. nih.gov Dysregulation of this pathway is a hallmark of numerous cancers, leading to uncontrolled cell proliferation and metastasis. nih.govmdpi.com Quinoxaline derivatives have emerged as potent modulators of this pathway, demonstrating therapeutic potential in cancers where Wnt/β-catenin signaling is aberrantly activated.

Research has shown that certain 2,3,6-trisubstituted quinoxaline derivatives can effectively inhibit the Wnt/β-catenin signaling pathway and suppress the proliferation of non-small-cell lung cancer cell lines. nih.gov In a screening of 1,434 small heterocyclic molecules, thirteen such derivatives were identified for their inhibitory capabilities. nih.gov

Furthermore, a novel triazolyl-quinoxaline-based small molecule, identified as SRN-18, has been synthesized and shown to attenuate the epithelial-to-mesenchymal transition (EMT) in colorectal cancer cells by suppressing the Wnt/β-catenin pathway. nih.gov Dysregulation of this pathway is a critical factor in promoting EMT and metastatic progression in colorectal cancer. nih.gov SRN-18's mechanism of action involves the downregulation of CXCR4 and CXCR7, which are associated with the Wnt/β-catenin signaling pathway. nih.gov

The modulation of the Wnt/β-catenin pathway by these derivatives often leads to a decrease in the levels of key downstream proteins like β-catenin and Dishevelled, even in cells with mutations in APC and β-catenin. duke.edu The ability of small chemical changes in the quinoxaline structure to alter the molecule's effect from inhibition to activation highlights the sensitivity and specificity of these interactions. duke.edu

Table 1: Quinoxaline Derivatives Targeting the Wnt/β-catenin Pathway

Compound Class Cancer Type Effect Reference
2,3,6-trisubstituted quinoxaline derivatives Non-small-cell lung cancer Inhibition of Wnt/β-catenin signaling and cell proliferation nih.gov
Triazolyl-quinoxaline-based small molecule (SRN-18) Colorectal cancer Attenuation of EMT via suppression of the Wnt/β-catenin pathway nih.gov

Kinase Inhibition Studies

Quinoxaline derivatives are recognized as a versatile class of compounds capable of inhibiting a wide array of protein kinases, which are crucial regulators of cellular processes. ekb.egekb.eg Their ability to act as ATP-competitive inhibitors makes them valuable candidates for anticancer drug development. ekb.eg

BRD9 Inhibition:

Bromodomain-containing protein 9 (BRD9) is implicated in various cancers, and its inhibition is a significant area of cancer research. nih.gov Quinoxaline-based compounds have been developed to target the bromodomain of BRD9. nih.gov The goal of BRD9 inhibitors is to interfere with the processes that promote cancer development and progression by modulating gene expression. nih.gov These inhibitors aim for high specificity to minimize effects on other bromodomain proteins, thereby reducing potential side effects. nih.gov

WDR5-MLL1 Interaction Inhibition:

The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is essential for the enzymatic activity of MLL1, a histone H3 lysine 4 (H3K4) methyltransferase. nih.gov Targeting this protein-protein interaction is a novel therapeutic strategy for acute leukemia with MLL1 fusion proteins. nih.gov While specific studies on Quinoxalin-5-ylmethanamine are not detailed, the development of small-molecule peptidomimetics that inhibit the WDR5/MLL1 interaction provides a proof-of-concept for this therapeutic approach. nih.gov These inhibitors have been shown to decrease the expression of critical MLL1 target genes, inhibit cell growth, and induce apoptosis in leukemia cells. nih.gov

TGF-beta Type 1 Receptor Kinase Inhibition:

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in numerous cellular functions, and its dysregulation is linked to various cancers. nih.gov The TGF-β receptor type 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5), is a key component of this pathway. Small-molecule inhibitors of TGF-βR1 kinase, which are often ATP mimetics, can block the phosphorylation of downstream targets like SMAD2/3 and inhibit the signaling cascade. nih.gov Pharmacological inhibition of TβRI kinase has demonstrated both anabolic and anti-catabolic effects on bone, suggesting its potential in treating skeletal fragility by increasing osteoblast differentiation and bone formation while reducing osteoclast activity. nih.govplos.org Novel, clinic-ready ALK5 inhibitors, IOA-359 and IOA-360, have shown preclinical efficacy in inhibiting the downstream activation of SMAD2/3 in MDS and AML models. postersessiononline.eu

Table 2: Kinase Inhibition by Quinoxaline Derivatives and Related Compounds

Target Compound Type Therapeutic Area Key Findings Reference
BRD9 Quinoxaline-based compounds Cancer Interfere with gene expression promoting cancer development. nih.gov
WDR5-MLL1 Interaction Peptidomimetics Acute Leukemia Inhibit MLL1 activity, decrease target gene expression, and induce apoptosis. nih.gov
TGF-β Type 1 Receptor (ALK5) Small-molecule inhibitors Cancer, Skeletal Fragility Block SMAD2/3 phosphorylation; anabolic and anti-catabolic effects on bone. nih.govnih.govplos.org
Pim-1/2 Kinase Quinoxaline derivatives Hematologic and Solid Tumors Potent submicromolar inhibition of Pim-1 and Pim-2; growth inhibition of human cancer cell lines. mdpi.com
Apoptosis signal-regulated kinase 1 (ASK1) Quinoxaline derivatives Nonalcoholic steatohepatitis, Multiple sclerosis Potent inhibition with IC50 values in the nanomolar range. nih.govresearchgate.net

SHP1 Inhibition Studies

Src homology 2 domain-containing phosphatase 1 (SHP1) is a non-receptor protein tyrosine phosphatase that negatively regulates signaling pathways involved in pathological cell processes in cancers. mdpi.com The dysfunction of the SHP1 enzyme can lead to various diseases, including cancer, making the development of small molecule SHP1 inhibitors a significant area of research. nih.govrsc.org

A series of 6H-indolo-[2,3-b]-quinoxaline derivatives have been developed and shown to possess inhibitory activities against SHP1. rsc.org One representative compound, 5a, demonstrated selective inhibition of the SHP1PTP enzyme with an IC50 value of 2.34 ± 0.06 μM. nih.govrsc.org This compound also exhibited significant fluorescence, making it a bifunctional agent that combines therapeutic and imaging functionalities. nih.govrsc.org The development of potent and orally bioavailable covalent inhibitors of SHP1, such as M029, represents a promising approach for cancer immunotherapy by enhancing T cell activation. digitellinc.compurdue.edu

Table 3: SHP1 Inhibition by Quinoxaline Derivatives

Compound IC50 Value (μM) Key Features Reference
5a (6H-indolo-[2,3-b]-quinoxaline derivative) 2.34 ± 0.06 Bifunctional inhibitor with imaging capabilities. nih.govrsc.org
M029 Not specified First-in-class, bioavailable covalent inhibitor; enhances T cell activation. digitellinc.compurdue.edu

Structure Activity Relationship Sar Investigations of Quinoxalin 5 Ylmethanamine Derivatives

Elucidating the Influence of Substituent Variations on Biological Activity

Identification of Key Pharmacophoric Features for Target Interactions

The identification of key pharmacophoric features—the essential spatial and electronic characteristics required for optimal molecular interactions with a biological target—is a cornerstone of rational drug design. For quinoxalin-5-ylmethanamine derivatives, the quinoxaline (B1680401) nitrogen atoms are potential hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. The bicyclic aromatic system provides a scaffold for potential π-π stacking interactions. While these general features can be hypothesized, the precise arrangement and combination of these elements that constitute a definitive pharmacophore for a specific biological activity have not been delineated in the available literature.

Stereochemical Considerations in Structure-Activity Relationships

The introduction of chiral centers into derivatives of this compound would necessitate an evaluation of stereochemistry on their biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity. However, there is a lack of published research investigating the stereoselective synthesis and differential biological effects of stereoisomers of this compound derivatives.

Ligand Design Principles based on SAR Data

The formulation of clear ligand design principles is contingent upon a robust foundation of SAR data. In the absence of specific studies detailing the biological activities of a range of this compound analogs, any proposed design strategies would be speculative. The development of predictive models for designing novel, more potent, and selective ligands based on this scaffold is hampered by the current lack of empirical data.

Advanced Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoxalin-5-ylmethanamine, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

For instance, studies on various quinoxaline (B1680401) derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in diseases such as cancer and diabetes. nih.govtandfonline.comsemanticscholar.org Molecular docking studies of quinoxaline derivatives have identified their ability to bind within the active sites of protein targets like β-tubulin and glycogen (B147801) synthase kinase-3β (GSK-3β). semanticscholar.orgnih.gov In a study focused on anticancer agents, a potent quinoxaline derivative was found to bind within the active site of the β-tubulin protein. nih.gov Similarly, novel quinoxaline derivatives have been shown to interact with the binding site of GSK-3β, highlighting key interactions with residues such as Leu 188, Leu 132, Val 70, and Ala 83. semanticscholar.org

DerivativeProtein TargetKey Interacting ResiduesBinding Energy (kcal/mol)
Quinoxaline Derivative 8aβ-tubulinNot specifiedNot specified
Quinoxaline Derivative 45GSK-3βLeu 188, Leu 132, Val 70, Ala 83Not specified
Quinoxaline-isoxazole-piperazine conjugate 5eEGFRNot specifiedNot specified

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) analysis, provide a detailed understanding of the electronic structure of this compound. These methods are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction patterns.

DFT calculations are employed to optimize the molecular geometry and determine electronic properties. nih.gov FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical hardness and softness. researchgate.net

MEP maps visualize the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for understanding how the molecule will interact with biological targets. For quinoxaline derivatives, MEP analysis helps to identify the reactive sites responsible for intermolecular interactions. researchgate.net

Computational MethodInformation GainedSignificance
Density Functional Theory (DFT)Optimized geometry, electronic propertiesProvides a fundamental understanding of the molecule's structure and stability. nih.gov
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO energy gap, chemical reactivityPredicts the molecule's propensity to participate in chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP)Electron density distribution, reactive sitesIdentifies regions of the molecule likely to engage in intermolecular interactions. researchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to assess the pharmacokinetic profile of a compound. In silico ADMET (ADME and toxicity) prediction for this compound can provide early indications of its drug-likeness and potential liabilities. bohrium.com

Computational models are used to estimate various ADME parameters, including intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolic stability. For example, studies on quinoxaline derivatives have utilized computational tools to predict their ADMET properties, ensuring that potential drug candidates possess favorable pharmacokinetic profiles. nih.govnih.gov These predictions are often based on the physicochemical properties of the molecule and its structural similarity to known drugs. nih.gov

ADME ParameterPredicted Property for Quinoxaline DerivativesComputational Tool/Method
Human Intestinal AbsorptionEasily absorbedadmetSAR
Ames ToxicityNon-toxicadmetSAR
CarcinogenicityNon-carcinogenicadmetSAR
Drug-LikenessFollows Lipinski, Veber, Egan, and Muegge rulesSWISS-ADME, pkCSM

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their anti-tubercular and anticancer activities. nih.govnih.gov

These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as topological, electronic, and steric properties. nih.gov By identifying the key molecular features that contribute to biological activity, QSAR models can guide the rational design of more potent analogs of this compound. A 2D-QSAR model developed for quinoxaline derivatives against triple-negative breast cancer identified five important molecular descriptors. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational stability of this compound and its complexes with protein targets. nih.gov These simulations can also be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than molecular docking alone. researchgate.net

MD simulations of quinoxaline derivatives in complex with their target proteins can reveal the stability of the binding pose and the key interactions that are maintained over time. nih.govsemanticscholar.org The root-mean-square deviation (RMSD) of the protein and ligand is often monitored to assess the stability of the complex during the simulation. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.gov

For quinoxaline derivatives, Hirshfeld surface analysis provides insights into the crystal packing and the nature of the forces that hold the molecules together in the solid state. nih.govresearchgate.net This information is valuable for understanding the solid-state properties of the compound and can be used in conjunction with other computational methods to build a comprehensive picture of its molecular interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. nih.gov

Methodological Frameworks for Comprehensive Research on Quinoxalin 5 Ylmethanamine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the verification of the chemical structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular architecture, connectivity, and functional groups present in a molecule like Quinoxalin-5-ylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR identifies the number of non-equivalent carbons and their electronic environments. For quinoxaline (B1680401) derivatives, distinct signals are expected for the aromatic carbons of the quinoxaline core and the carbons of any substituents. nih.gov

For example, the characterization of 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline revealed the following spectral data:

¹H NMR (CDCl₃, 300 MHz): Chemical shifts (δ) were observed at 7.17 (m, 2H), 7.42 (dd, 1H), 7.49 (dd, 1H), 7.80 (m, 2H), 7.97 (t, 1H), and 8.30 (m, 2H). iucr.org

¹³C NMR (CDCl₃, 300 MHz): Resonances (δ) were recorded at 124.4, 127.7, 127.8, 128.8, 130.2, 130.3, 130.5, 131.0, 132.1, 132.8, 140.1, 140.5, 141.0, 147.0, 148.0, and 148.1 ppm. iucr.org

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. In the characterization of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate, HRMS (ESI) calculated a mass of [M+H⁺] = 301.1409, with the found value being 301.1410, confirming its elemental composition. tandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular bonds. For instance, in indeno quinoxaline derivatives, C-H stretching vibrations are observed around 3063 cm⁻¹, while C-C stretching modes appear in the 1625-1430 cm⁻¹ region. scialert.net The characterization of a co-crystal involving quinoxaline identified specific synthons through distinct IR absorption bands. researchgate.net

TechniqueCompoundObserved Data (Selected)Reference
¹H NMR5-Nitro-2,3-bis(thiophen-2-yl)quinoxalineδ (ppm): 8.30 (m, 2H), 7.97 (t, 1H), 7.80 (m, 2H) iucr.org
¹³C NMR5-Nitro-2,3-bis(thiophen-2-yl)quinoxalineδ (ppm): 148.1, 148.0, 147.0, 141.0, 140.5, 140.1 iucr.org
HRMSEthyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoateCalculated for C₁₆H₁₉N₃O₃ [M+H⁺]: 301.1409, Found: 301.1410 tandfonline.com
FT-IRIndeno quinoxaline derivativeC-H stretch: ~3063 cm⁻¹, C-C stretch: 1625-1430 cm⁻¹ scialert.net

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the precise positions of atoms, bond lengths, and bond angles. This technique provides unambiguous confirmation of a compound's structure and stereochemistry.

The structural analysis of quinoxaline derivatives often reveals a nearly planar quinoxaline core, with substituent groups oriented at various dihedral angles. tandfonline.comtandfonline.com For example, the crystal structure of 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline was determined to belong to the monoclinic crystal system with a P2₁ space group. iucr.orgiucr.org The nitro group was found to be rotated at an angle of 43.07° relative to the quinoxaline plane, while the two thienyl rings made angles of 35.16° and 24.94° with the core. iucr.org Such data is crucial for understanding intermolecular interactions like hydrogen bonds and π-π stacking, which govern the crystal packing. tandfonline.comtandfonline.com

ParameterCompoundValueReference
Chemical Formula5-Nitro-2,3-bis(thiophen-2-yl)quinoxalineC₁₆H₉N₃O₂S₂ iucr.orgiucr.org
Crystal System5-Nitro-2,3-bis(thiophen-2-yl)quinoxalineMonoclinic iucr.orgiucr.org
Space Group5-Nitro-2,3-bis(thiophen-2-yl)quinoxalineP2₁ iucr.orgiucr.org
Unit Cell a (Å)5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline9.6598 iucr.orgiucr.org
Unit Cell b (Å)5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline7.4249 iucr.orgiucr.org
Unit Cell c (Å)5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline11.2457 iucr.orgiucr.org
Unit Cell β (°)5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline109.745 iucr.orgiucr.org

Development and Validation of In Vitro Biological Assays

In vitro assays are essential for the initial screening of the biological activity of new compounds. These controlled laboratory experiments, often conducted on cell lines or isolated enzymes, provide crucial data on a compound's potential therapeutic effects, such as anticancer, anti-inflammatory, or enzyme-inhibiting properties. ekb.eg

Anticancer Activity Assays: The cytotoxic effects of quinoxaline derivatives are frequently evaluated against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure cell viability. Results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cells. Several quinoxaline derivatives have shown potent activity against cell lines such as PC-3 (prostate cancer), HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). tandfonline.comnih.govnih.govresearchgate.net For example, one derivative exhibited a high selective index against PC-3 cells with an IC₅₀ value of 2.11 µM. tandfonline.comnih.gov

Enzyme Inhibition Assays: Many drugs function by inhibiting specific enzymes. Quinoxaline derivatives have been tested for their ability to inhibit various enzymes, including topoisomerase II, vascular endothelial growth factor receptor-2 (VEGFR-2), cyclooxygenase-2 (COX-2), and apoptosis signal-regulated kinase 1 (ASK1). tandfonline.comnih.govnih.govnih.gov For instance, a potent quinoxaline derivative was identified as an effective inhibitor of ASK1 with an IC₅₀ value of 30.17 nM. nih.gov Another study identified derivatives with dual inhibitory activity against EGFR and COX-2, with one compound showing an IC₅₀ of 0.11 µM against COX-2. nih.gov

Assay TypeTargetCompound SeriesResult (IC₅₀/EC₅₀)Reference
Anticancer (MTT Assay)PC-3 (Prostate Cancer)Quinoxaline derivative IV2.11 µM tandfonline.comnih.gov
Anticancer (MTT Assay)HCT116 (Colon Cancer)Quinoxaline derivative VIIIc0.36 µM (GI₅₀) researchgate.net
Enzyme InhibitionTopoisomerase IIQuinoxaline derivative IV7.529 µM tandfonline.comnih.gov
Enzyme InhibitionASK1 KinaseDibromo substituted quinoxaline 26e30.17 nM nih.gov
Enzyme InhibitionCOX-2Quinoxaline derivative 4a0.11 µM nih.gov
AntitaeniasisT. crassiceps cystsQuinoxaline-1,4-di-N-oxide TS-120.58 µM mdpi.com

Establishment and Application of In Vivo Pharmacological Models

Following promising in vitro results, in vivo studies using animal models are conducted to evaluate a compound's efficacy and pharmacological profile in a complex living system. These models are crucial for understanding how a compound behaves within an organism and for predicting its potential therapeutic utility in humans.

Anticancer Models: The anticancer potential of quinoxaline derivatives has been assessed in models like the Ehrlich solid tumor model in mice. In one study, a quinoxaline derivative was shown to significantly reduce tumor volume and weight, demonstrating its antitumor efficacy in vivo. tandfonline.comnih.gov

Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. Several quinoxaline derivatives have demonstrated a significant reduction in paw edema in this model. nih.govmdpi.comsphinxsai.com One compound showed an important in vivo anti-inflammatory effect of 41%, which was comparable to the reference drug indomethacin (B1671933) (47%). nih.gov Another study used a carrageenan-induced peritonitis model to show that quinoxaline derivatives could inhibit leukocyte migration. nih.gov

Anticonvulsant Models: To assess potential treatments for epilepsy, the pentylenetetrazole (PTZ)-induced seizure model in mice is commonly used. This model evaluates a compound's ability to prevent or delay the onset of seizures. Certain quinoxaline derivatives have shown promising anticonvulsant activity in this model, with ED₅₀ values (the dose effective in 50% of the population) as low as 23.02 mg/kg. nih.govresearchgate.netmdpi.com

Pharmacological ModelAnimalCompound TypeKey FindingReference
Ehrlich Solid TumorMiceQuinoxaline derivative IVSignificant reduction in tumor volume and weight. tandfonline.comnih.gov
Carrageenan-Induced Paw EdemaRatsQuinoxaline 1,4-di-N-oxide 7b41% inhibition of edema, comparable to indomethacin. nih.gov
Carrageenan-Induced PeritonitisMiceAminoalcohol-based quinoxalinesInhibited leukocyte migration and reduced pro-inflammatory cytokines. nih.gov
Pentylenetetrazole (PTZ)-Induced SeizuresMiceQuinoxaline derivative 28Promising anticonvulsant activity with an ED₅₀ value of 23.02 mg/kg. nih.gov

Future Perspectives and Translational Research for Quinoxalin 5 Ylmethanamine

Emerging Research Areas and Unexplored Therapeutic Applications

The quinoxaline (B1680401) scaffold is a well-established pharmacophore, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For Quinoxalin-5-ylmethanamine, the future lies in systematically screening the compound against a variety of disease targets to identify its unique therapeutic niche.

Table 1: Potential Research Areas for this compound

Research AreaPotential Therapeutic ApplicationRationale based on Quinoxaline Derivatives
Oncology Treatment of various cancersMany quinoxaline derivatives exhibit potent anticancer activity by targeting key signaling pathways.
Infectious Diseases Development of new antibacterial and antifungal agentsThe quinoxaline core is present in several antimicrobial compounds, suggesting potential efficacy against resistant pathogens.
Inflammatory Disorders Management of chronic inflammatory diseasesCertain quinoxaline analogues have demonstrated anti-inflammatory effects.
Neurological Disorders Exploration for neuroprotective or psychoactive propertiesThe heterocyclic structure is a common feature in centrally acting agents.

Future research should focus on high-throughput screening of this compound against diverse cell lines and pathogens. Positive hits would then warrant more detailed mechanistic studies to understand its mode of action. A crucial unexplored area is its potential as a fragment or building block in the synthesis of more complex molecules with enhanced potency and selectivity.

Challenges and Opportunities in Drug Development

The journey of this compound from a chemical entity to a therapeutic drug is fraught with challenges, yet ripe with opportunities. A primary hurdle is the current lack of foundational biological data.

Key Challenges:

Lack of Biological Data: Without initial screening data, justifying further investment in its development is difficult.

Synthesis and Scalability: Efficient and cost-effective synthesis methods for large-scale production would need to be developed.

Structure-Activity Relationship (SAR) Studies: A significant effort would be required to synthesize and test a library of derivatives to establish a clear SAR.

Toxicity and Pharmacokinetic Profiling: Early assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential.

Opportunities:

Novel Mechanism of Action: As an understudied molecule, it holds the potential to exhibit a novel mechanism of action, which could be advantageous against drug-resistant diseases.

Targeted Therapies: The methanamine substituent at the 5-position offers a handle for chemical modification, allowing for the design of derivatives that can be conjugated to targeting moieties for precision medicine.

Chemical Space Exploration: It represents an opportunity to expand the known chemical space of bioactive quinoxaline derivatives.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Should initial studies reveal significant biological activity, the integration of multi-omics data will be paramount for a comprehensive understanding of this compound's mechanism of action. This approach allows for a systems-level view of the molecular changes induced by the compound.

Table 2: Application of Multi-Omics in the Study of this compound

Omics TechnologyPotential Insights
Transcriptomics (RNA-Seq) Identification of genes and signaling pathways modulated by the compound.
Proteomics Analysis of changes in protein expression and post-translational modifications to identify direct and indirect protein targets.
Metabolomics Understanding the impact on cellular metabolism and identifying metabolic pathways affected by the compound.
Genomics (e.g., CRISPR screening) Identification of genetic factors that confer sensitivity or resistance to the compound.

By integrating these datasets, researchers can construct detailed molecular networks that illustrate how this compound exerts its effects. This holistic understanding is invaluable for identifying biomarkers for patient stratification, predicting potential side effects, and discovering new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Quinoxalin-5-ylmethanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between quinoxaline derivatives and amine precursors. Key parameters include temperature control (101–184°C, as observed in similar quinoxaline analogs), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., palladium for cross-coupling). Optimization requires iterative testing of stoichiometry, reaction time, and purification methods (e.g., column chromatography). Detailed protocols should follow guidelines for reporting synthetic procedures, including reagent purity, equipment specifications, and characterization data (e.g., NMR, HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with peaks analyzed for amine protons (~δ 1.5–3.5 ppm) and aromatic quinoxaline protons (~δ 7.0–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (using C18 columns) assesses purity. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Researchers should cross-reference data with established spectral libraries and report deviations in supplementary materials .

Q. How should this compound be stored to ensure stability, and what precautions mitigate decomposition risks?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid prolonged storage due to degradation risks, which may generate hazardous byproducts (e.g., nitrogen oxides). Regularly monitor purity via TLC or HPLC. Compatibility testing with common lab materials (e.g., glass vs. plastic) is advised, as decomposition can accelerate under incompatible conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Systematic reviews (per Cochrane guidelines) should be conducted to aggregate data from in vitro/in vivo studies. Meta-analyses can identify confounding variables (e.g., dosage variations, cell line specificity). For conflicting results, validate assays using standardized protocols (e.g., IC50 determination with positive/negative controls) and assess batch-to-batch compound purity. Transparent reporting of experimental conditions (e.g., solvent used, incubation time) is critical for reproducibility .

Q. What computational strategies predict the reactivity of this compound in novel chemical reactions or biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (using software like AutoDock Vina) simulates interactions with biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetics (e.g., rate constants for reactions) or binding assays (e.g., SPR or ITC). Cross-disciplinary collaboration with computational chemists is recommended to refine models .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Subject the compound to stressors (e.g., UV light, pH extremes, oxidizing agents) and analyze degradation products via LC-MS/MS. Isotopic labeling (e.g., ¹⁵N) tracks molecular fragmentation. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) assess environmental impact. Data should be contextualized with regulatory thresholds (e.g., EPA guidelines) and reported in alignment with green chemistry principles .

Q. What ethical and safety protocols are essential when handling this compound in interdisciplinary studies involving human cell lines or animal models?

  • Methodological Answer : Adhere to institutional review board (IRB) guidelines for human-derived samples and AAALAC standards for animal studies. Use PPE (gloves, goggles, lab coats) and work in fume hoods to minimize exposure. Dispose of waste via certified hazardous waste services. Document all safety incidents and update risk assessments biannually. Training logs for personnel should be maintained to ensure compliance with OSHA and REACH regulations .

Data Presentation Guidelines

  • Spectral Data : Report NMR shifts (δ), coupling constants (Hz), and integration values in tables. Include raw chromatograms (HPLC/GC) with retention times and purity percentages.
  • Biological Assays : Use dose-response curves for IC50/EC50 values, annotated with error bars (SEM/SD) and statistical significance (p-values). Reference positive controls (e.g., cisplatin for cytotoxicity) .
  • Computational Outputs : Provide Cartesian coordinates for optimized geometries and docking scores (ΔG) in supplementary files.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.